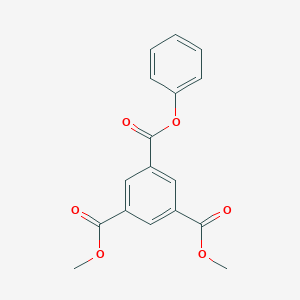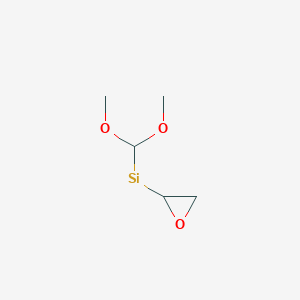
CID 78067936
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78067936 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
The preparation of CID 78067936 involves several synthetic routes and reaction conditions. One common method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate is then further processed to yield the final compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 78067936 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
CID 78067936 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of certain types of cancer. Industrial applications include its use in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 78067936 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of cyclin A and cyclin B, leading to DNA damage and tumor growth inhibition. This compound selectively targets tumor cells with oncogenic alterations that cause cell cycle dysregulation. The inhibition of cyclin A and cyclin B disrupts the protein-to-protein interactions necessary for cell cycle progression, leading to tumor regression .
Comparison with Similar Compounds
CID 78067936 can be compared with other similar compounds, such as other cyclin inhibitors. While many cyclin inhibitors target only one type of cyclin, this compound uniquely inhibits both cyclin A and cyclin B, making it more effective in certain contexts. Similar compounds include other cyclin A and cyclin B inhibitors, but this compound stands out due to its dual inhibitory activity and its potential for use as a monotherapy in cancer treatment .
Properties
Molecular Formula |
C5H10O3Si |
|---|---|
Molecular Weight |
146.22 g/mol |
InChI |
InChI=1S/C5H10O3Si/c1-6-5(7-2)9-4-3-8-4/h4-5H,3H2,1-2H3 |
InChI Key |
YQZYLPPOGXRAPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]C1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


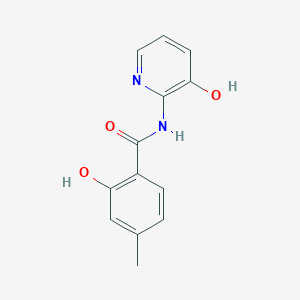

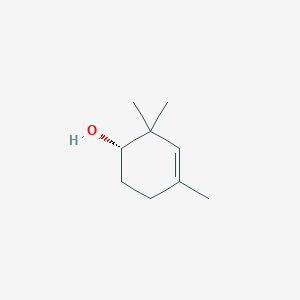
![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
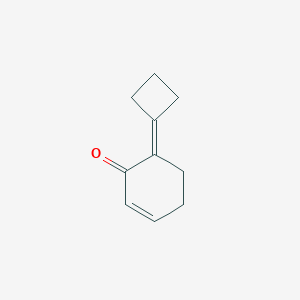
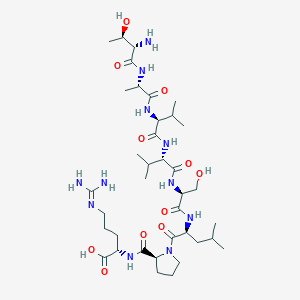
![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
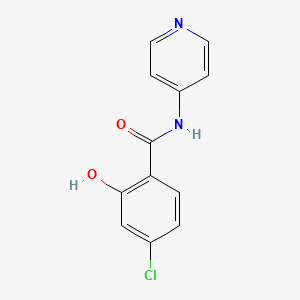
![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
![4-[({7-[(E)-(4-Hexylphenyl)diazenyl]quinolin-6-yl}oxy)methyl]benzoic acid](/img/structure/B14221874.png)
![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
